Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Description
Properties
IUPAC Name |
2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)7-3-1-5-11-9(7)12-10/h1-6H,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZDRVKQIPFVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C3=CC=CN23)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443363 | |
| Record name | Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104149-51-1 | |
| Record name | Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Ullmann N-Arylation
The Ullmann coupling reaction serves as a cornerstone for constructing the pyrido-pyrrolo-pyrazinone framework. As demonstrated in recent studies, this method involves reacting 2-amino-3-bromopyridines with L-proline derivatives under copper catalysis. For example, 2-amino-3-bromopyridine and L-proline undergo a two-step process:
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N-arylation : Copper iodide (CuI) with TMEDA as a ligand facilitates carbon-nitrogen bond formation at 130°C for 24–48 hours.
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Intramolecular condensation : The intermediate undergoes cyclization in the presence of potassium phosphate to form the bicyclic pyrrolidine structure.
This method achieves yields of 55–79% for intermediate products, with subsequent oxidation steps further refining the final compound.
Oxidation of Pyrrolidine Intermediates
Dehydrogenation of saturated pyrrolidine intermediates to aromatic pyrroles is critical for achieving the target structure. Manganese dioxide (MnO₂) in refluxing tetrahydrofuran (THF) proves most effective, converting intermediates like 4 (Scheme 1,) into pyrrolo[1,2-a]pyrazinones with up to 91% yield. Alternative oxidants, such as DDQ or Dess–Martin periodinane, result in lower conversions or side products.
Table 1: Oxidation Efficiency Across Solvents
| Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|
| THF | 70 | 91 |
| Xylene | 140 | 65 |
| Ethanol | 78 | 42 |
Optimization of Reaction Conditions
Catalyst and Ligand Systems
The choice of catalyst and ligand significantly impacts yield. A combination of CuI (10 mol%) and TMEDA (20 mol%) in dimethylacetamide (DMA) optimizes the Ullmann reaction, whereas substituting TMEDA with DMEDA reduces yields by 15–20%.
Solvent and Temperature Effects
Polar aprotic solvents like DMA enhance copper catalyst activity, while elevated temperatures (130°C) accelerate reaction kinetics. Conversely, lower temperatures (80–100°C) prolong reaction times and increase byproduct formation.
Structural Characterization and Purity Control
Spectroscopic Validation
Post-synthesis characterization employs:
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¹H NMR : Distinct peaks at δ 7.8–8.2 ppm confirm aromatic proton environments.
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IR Spectroscopy : A carbonyl stretch at 1680–1700 cm⁻¹ verifies lactam formation.
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Mass Spectrometry : Molecular ion peaks at m/z 185.18 align with the compound’s molecular weight.
Table 2: Representative Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.15 (d, J = 5 Hz, 1H), 7.92 (s, 1H) | |
| IR (KBr) | 1695 cm⁻¹ (C=O) |
Challenges and Mitigation Strategies
Byproduct Formation
Unreacted starting materials and over-oxidized quinoxalinones are common byproducts. Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound, though hot filtration in THF improves recovery rates.
Scalability Limitations
Batch processes face challenges in maintaining consistent yields at scale. Continuous flow systems, though underexplored, may enhance reproducibility for industrial applications.
Comparative Analysis of Synthetic Methods
Table 3: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Ullmann N-Arylation | 79 | 95 | Broad substrate tolerance |
| Reductive Cyclization | 48 | 87 | Simplified purification |
| Palladium Catalysis | 65 | 89 | Mild reaction conditions |
The Ullmann method outperforms alternatives in yield and scalability, though palladium-based approaches offer milder conditions for sensitive substrates .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyridine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Basic Characteristics
- Molecular Formula : C10H7N3O
- Molecular Weight : 185.18 g/mol
- CAS Number : 104149-51-1
- LogP : 1.1758
These properties indicate that Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a moderately lipophilic compound, which may influence its bioavailability and interaction with biological systems.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, certain synthesized derivatives have shown selective cytotoxicity against various cancer cell lines, suggesting a potential role as anticancer agents. In one study, a series of derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo, demonstrating significant efficacy compared to standard chemotherapeutics .
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound. Specific derivatives have been synthesized to evaluate their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some compounds possess potent antibacterial activity, making them candidates for further development as antimicrobial agents .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound derivatives. Studies have suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic characteristics can be tuned through structural modifications to enhance charge transport properties .
Sensors
The compound has also been explored for use in chemical sensors due to its ability to interact with various analytes. Research indicates that this compound-based sensors can detect environmental pollutants or biological markers with high sensitivity .
Synthesis Strategies
The synthesis of this compound can be achieved through several methods:
- Tandem Reactions : Utilizing tandem reactions allows for the efficient construction of complex molecules from simpler precursors. This method has been successfully applied to synthesize various derivatives with enhanced biological activity .
- Cyclization Reactions : Intramolecular cyclization techniques have been employed to form the core structure of this compound from readily available starting materials .
Case Study 1: Anticancer Derivatives
A series of this compound derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The most effective derivative exhibited an IC50 value significantly lower than that of doxorubicin, indicating superior potency.
Case Study 2: Sensor Development
Researchers developed a sensor based on this compound that successfully detected lead ions in water samples at concentrations below regulatory limits. The sensor demonstrated rapid response times and high selectivity.
Mechanism of Action
The mechanism of action of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Key Observations :
Structural Features
Structural Impact :
Physicochemical and Spectroscopic Properties
Physical Data
Trends :
CNS and Anticancer Activity
Key Findings :
Biological Activity
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by a fused ring system incorporating pyridine, pyrrole, and pyrazine moieties. Its molecular formula is with a molecular weight of 185.18 g/mol. The compound has a melting point of 264 °C and a boiling point of approximately 276.4 °C .
| Property | Value |
|---|---|
| Molecular Formula | C10H7N3O |
| Molecular Weight | 185.18 g/mol |
| Melting Point | 264 °C |
| Boiling Point | 276.4 °C (predicted) |
| CAS Number | 104149-51-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific kinases involved in cancer progression and modulate pathways associated with inflammation and microbial resistance. The compound's mechanism may involve:
- Enzyme Inhibition : It can inhibit kinases or other enzymes critical for cellular functions.
- DNA Interaction : Potential interference with DNA replication processes, contributing to its anticancer effects.
- Antimicrobial Activity : Exhibiting properties that combat bacterial infections by disrupting cellular processes.
Anticancer Properties
This compound has shown promising results in various cancer cell lines. Studies indicate its efficacy against several types of cancer, including breast (MCF-7), liver (HepG2), and lung (A549) cancers. For instance:
- IC50 Values : In one study, the compound demonstrated IC50 values ranging from 2.74 to 4.92 µM across different cell lines, indicating significant cytotoxicity against these cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria:
- E. coli and S. aureus : Demonstrated notable effectiveness against these pathogens.
- Mechanism : The antimicrobial action may be linked to its structural features that allow interaction with bacterial cell membranes or essential metabolic pathways.
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties as well:
- Inhibition Rates : Compounds related to this structure have shown inhibition rates comparable to standard anti-inflammatory drugs like indomethacin in animal models.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine | Moderate | Low | Moderate |
| Pyrazolo[3,4-b]pyridine | High | Moderate | Low |
| Imidazo[1,2-a]pyrazine | High | High | Moderate |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound's effects on MCF-7 cells and reported significant apoptosis induction through caspase activation pathways.
- Antimicrobial Testing : Another investigation assessed the compound's efficacy against S. aureus and E. coli in vitro and found it effective at concentrations as low as 10 µg/mL.
Q & A
Q. What are the established synthetic routes for Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation or tandem cyclization strategies. For example:
- Tandem iminium cyclization and Smiles rearrangement : Pyridinyloxyacetaldehyde reacts with primary amines. Aromatic amines require trifluoroacetic acid (TFA) catalysis, while aliphatic amines use TiCl₄, achieving yields of 60–85% .
- Clauson-Kaas reaction : 2,3-Diaminopyridine undergoes regioselective cyclization with 2,5-dimethoxytetrahydrofuran in glacial acetic acid, followed by acid-mediated cyclization to form the tricyclic core .
- Cyclocondensation : Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives are synthesized from isoindolo-quinoxaline precursors via aza-substitution at specific positions .
Key parameters : Catalyst choice (TFA vs. TiCl₄), solvent polarity, and temperature gradients (e.g., 80–120°C for 12–24 hours) critically impact regioselectivity and yield .
Q. How is the structural characterization of this compound validated?
- NMR spectroscopy : Proton and carbon-13 NMR are used to confirm regioselectivity and ring fusion patterns. For example, distinct chemical shifts for pyrrolo N–H protons (δ 9.42 ppm) and pyrazine carbons (δ 140–150 ppm) are observed .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 254.1039) and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in stereochemistry for derivatives with complex fused-ring systems .
Advanced Research Questions
Q. What biological activities are associated with this compound, and how are these evaluated experimentally?
- CNS modulation : In vivo assays in rodents measure exploratory behavior reduction (40–60% at 10 mg/kg), muscle relaxation (ED₅₀ = 5.2 mg/kg), and potentiation of Evipan narcosis. Compound 7 (pyrido[2,3-e]pyrrolo[1,2-a]pyrazine) shows dual analgesic (ED₅₀ = 3.8 mg/kg) and neuroleptic activity .
- Antibiofilm activity : Derivatives are tested against S. aureus and P. aeruginosa biofilms using crystal violet assays. Substitutions at position 2 (e.g., carboxamide groups) enhance biofilm inhibition (IC₅₀ = 12–18 µM) .
- Antitumor potential : DNA synthesis inhibition in Ehrlich ascites tumor cells (e.g., 20a derivative reduces thymidine incorporation by 65% at 50 µM) .
Experimental design : Use dose-response curves, positive controls (e.g., cisplatin for antitumor assays), and blinded scoring for behavioral studies .
Q. How do structural modifications influence the compound’s bioactivity and pharmacokinetics?
- Position 2 modifications : Carboxamide groups improve solubility (logP reduction from 2.1 to 1.4) and antibiofilm activity but reduce CNS penetration .
- Position 7 substitutions : Alkyl chains (e.g., pentyl) enhance blood-brain barrier permeability (brain/plasma ratio = 2.3) but increase hepatotoxicity risk .
- Ring fusion : Pyrido[3,2-e]pyrrolo derivatives show higher 5-HT₄ receptor antagonism (Kᵢ = 8 nM) compared to pyrido[2,3-e] isomers (Kᵢ = 32 nM) .
Methodology : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
Q. How should researchers address contradictions in reported biological data (e.g., CNS vs. antitumor activity)?
- Contextualize assay systems : Neuroleptic activity (rodent models) may not correlate with in vitro antitumor results (Ehrlich cells) due to tissue-specific receptor expression .
- Validate target engagement : Use radioligand binding assays (e.g., 5-HT₄ receptor) or siRNA knockdown to confirm mechanism .
- Control for metabolite interference : LC-MS/MS quantifies parent compound vs. metabolites in plasma and tissue homogenates .
Methodological Challenges
Q. What strategies optimize synthetic scalability while maintaining regiochemical purity?
- Catalyst screening : TiCl₄ improves yields for aliphatic amines (≥80%) but requires anhydrous conditions, while TFA is cost-effective for aromatic amines .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with comparable yields (75%) .
- Purification : Use silica gel chromatography (CHCl₃/EtOAc gradients) or recrystallization (ethanol/water) to isolate isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
